molecular formula C18H21N3O5S B5142538 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide

4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B5142538
M. Wt: 391.4 g/mol
InChI Key: AXOVXRZDHUNXCQ-UHFFFAOYSA-N
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Description

4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, an ethyl group, a methoxyphenyl sulfonyl group, and a glycyl amino linkage

Properties

IUPAC Name

4-[[2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-3-21(27(24,25)16-10-8-15(26-2)9-11-16)12-17(22)20-14-6-4-13(5-7-14)18(19)23/h4-11H,3,12H2,1-2H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOVXRZDHUNXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine: This involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The intermediate N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine is then reacted with 4-aminobenzamide using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoic acid
  • 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzylamine

Uniqueness

4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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